5-methoxy-4-methyl-1H-indole 5-methoxy-4-methyl-1H-indole 5-Methoxy-4-methylindole or 5-methoxy-4-methyl-1H-indole is a substituted 1H-indole. Its efficacy as a substrate for indigoid production has been evaluated.

Brand Name: Vulcanchem
CAS No.: 302912-21-6
VCID: VC2434726
InChI: InChI=1S/C10H11NO/c1-7-8-5-6-11-9(8)3-4-10(7)12-2/h3-6,11H,1-2H3
SMILES: CC1=C(C=CC2=C1C=CN2)OC
Molecular Formula: C10H11NO
Molecular Weight: 161.2 g/mol

5-methoxy-4-methyl-1H-indole

CAS No.: 302912-21-6

Cat. No.: VC2434726

Molecular Formula: C10H11NO

Molecular Weight: 161.2 g/mol

* For research use only. Not for human or veterinary use.

5-methoxy-4-methyl-1H-indole - 302912-21-6

Specification

CAS No. 302912-21-6
Molecular Formula C10H11NO
Molecular Weight 161.2 g/mol
IUPAC Name 5-methoxy-4-methyl-1H-indole
Standard InChI InChI=1S/C10H11NO/c1-7-8-5-6-11-9(8)3-4-10(7)12-2/h3-6,11H,1-2H3
Standard InChI Key RISMXZVKSIWLMK-UHFFFAOYSA-N
SMILES CC1=C(C=CC2=C1C=CN2)OC
Canonical SMILES CC1=C(C=CC2=C1C=CN2)OC

Introduction

5-Methoxy-4-methyl-1H-indole is a compound belonging to the indole family, which is a class of heterocyclic aromatic organic compounds. Indoles are known for their presence in various natural products and pharmaceuticals, often exhibiting biological activity. The specific compound , 5-methoxy-4-methyl-1H-indole, features a methoxy group at the 5-position and a methyl group at the 4-position of the indole ring.

Synthesis Methods

The synthesis of indole derivatives often involves methods like the Fischer Indole Synthesis or cross-coupling reactions. For compounds similar to 5-methoxy-4-methyl-1H-indole, synthesis might involve the introduction of methoxy and methyl groups onto an indole core through various chemical transformations.

Example Synthesis Route:

  • Starting Material: Indole or a related precursor.

  • Methylation: Introduction of a methyl group at the 4-position using a methylating agent.

  • Methoxylation: Introduction of a methoxy group at the 5-position using a methoxylation reagent.

Biological Activity and Applications

While specific biological activities of 5-methoxy-4-methyl-1H-indole are not detailed in the provided sources, indole derivatives are known for their potential in pharmaceutical applications, including anticancer, anti-inflammatory, and antimicrobial activities. The presence of methoxy and methyl substituents can modulate these activities by altering the compound's interaction with biological targets.

Research Findings and Data

Compound ModificationEffect on Potency
Introduction of a methyl group at the 5-positionModest increase in potency
Introduction of a methoxy group at the 5-positionModest decrease in potency
Introduction of a methoxy group at the 4-positionApproximately 2-fold increase in potency

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